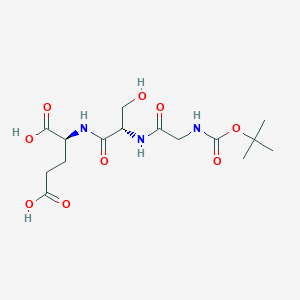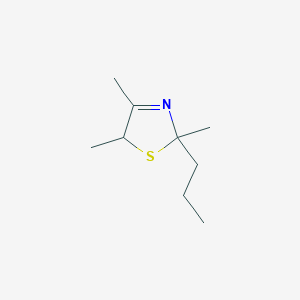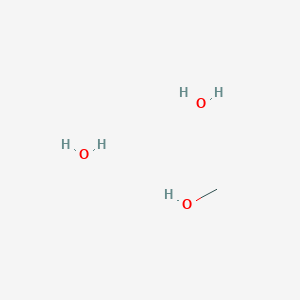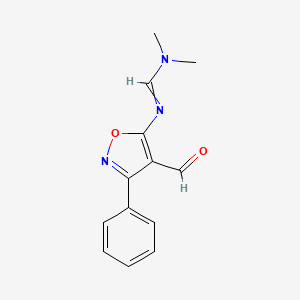
N'-(4-Formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound characterized by the presence of an oxazole ring, a formyl group, and a dimethylmethanimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride.
Attachment of the Dimethylmethanimidamide Moiety: This step involves the reaction of the oxazole derivative with N,N-dimethylformamide dimethyl acetal under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-(4-Formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and formyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
N’-(4-Formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide analogs: Compounds with similar structures but different substituents on the oxazole ring.
Oxazole derivatives: Compounds containing the oxazole ring with various functional groups.
Formylated compounds: Compounds with formyl groups attached to different aromatic or heterocyclic systems.
Uniqueness: N’-(4-Formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide is unique due to the specific combination of the oxazole ring, formyl group, and dimethylmethanimidamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
65246-74-4 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
N'-(4-formyl-3-phenyl-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)9-14-13-11(8-17)12(15-18-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
PKESKKFCEZNZEF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=C(C(=NO1)C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



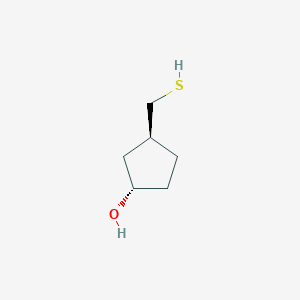

![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
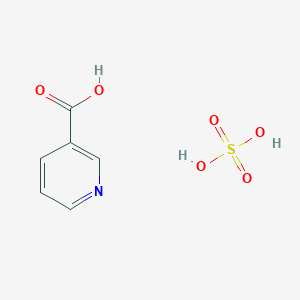
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
